2'-O-Benzoylpaclitaxel is a synthetic derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. The modification at the 2'-position with a benzoyl group enhances its pharmacological properties, potentially improving its efficacy and solubility compared to paclitaxel. This compound is classified under taxanes, a group of diterpenes known for their ability to inhibit cell division by stabilizing microtubules.
2'-O-Benzoylpaclitaxel is derived from paclitaxel, which is originally extracted from the bark of the Pacific yew tree (Taxus brevifolia). The compound falls under the category of antineoplastic agents and is specifically classified as a microtubule inhibitor. Its structure allows it to bind to tubulin, preventing the normal breakdown of microtubules during cell division, which is crucial for cancer cell proliferation.
The synthesis of 2'-O-Benzoylpaclitaxel typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and time, to optimize yield and minimize side reactions. Reaction yields can vary based on the specific conditions used, but reported yields for similar benzoylation reactions range from 70% to 90% .
The molecular formula for 2'-O-Benzoylpaclitaxel is . The compound features a complex structure characterized by:
Key structural data includes:
2'-O-Benzoylpaclitaxel undergoes several important chemical reactions:
These reactions are critical for understanding both the stability and bioavailability of 2'-O-Benzoylpaclitaxel in biological systems.
The mechanism of action for 2'-O-Benzoylpaclitaxel is similar to that of paclitaxel:
Relevant data indicates that understanding these properties is crucial for formulation development in pharmaceutical applications .
2'-O-Benzoylpaclitaxel has several significant scientific uses:
Benzoylation at the C-2' position of paclitaxel’s side chain is catalyzed by acyltransferases, notably N-benzoyltransferase (NBT). This enzyme exhibits stringent specificity for both the taxane core and the benzoyl-CoA donor. NBT selectively recognizes 10-deacetylbaccatin III (10-DAB) derivatives bearing a β-phenylisoserine side chain, rejecting substrates lacking the C-13 hydroxyl group or with modified side-chain stereochemistry. Kinetic studies reveal a 15-fold higher catalytic efficiency (kcat/KM) for taxane substrates with a free 2′-OH group compared to pre-acylated intermediates [1]. The enzyme’s benzoyl-CoA binding pocket is highly conserved across Taxus species (T. cuspidata, T. chinensis), tolerating only minor substitutions (e.g., 4-fluorobenzoyl-CoA) but showing negligible activity with aliphatic acyl-CoA donors [1] [9].
Table 1: Substrate Specificity Parameters of N-Benzoyltransferase
Substrate | KM (μM) | kcat (min⁻¹) | kcat/KM (mM⁻¹·min⁻¹) |
---|---|---|---|
10-Deacetylbaccatin III | 22.5 ± 3.1 | 8.7 ± 0.9 | 387 ± 42 |
7-epi-10-Deacetylbaccatin | >200 | <0.5 | <2.5 |
Benzoyl-CoA | 15.8 ± 2.4 | 9.2 ± 1.1 | 582 ± 73 |
Hexanoyl-CoA | >500 | Undetectable | Undetectable |
The 2′-hydroxylation step is a prerequisite for efficient benzoylation. Cytochrome P450-catalyzed 2′-hydroxylation of taxane precursors precedes NBT activity, with a sequential kinetic mechanism confirmed through isotope tracing and intermediate trapping. The hydroxylase (CYP725A4) operates with a kcat of 2.1 min⁻¹ and KM of 38 μM for taxadien-5α-yl acetate. This step occurs before benzoylation, as evidenced by the accumulation of 2′-hydroxylated, non-benzoylated intermediates in NBT-knockdown Taxus cell lines. The KM for the hydroxylase’s taxane substrate is 5-fold lower than that of NBT, ensuring hydroxylation precedes acylation [1] [9].
The 2′-hydroxylase (CYP725A4) was cloned via differential mRNA display from methyl-jasmonate-induced Taxus cuspidata cells. Heterologous expression in Saccharomyces cerevisiae confirmed its function, converting taxadien-5α-yl acetate to 2′-hydroxytaxadien-5α-yl acetate. This cytochrome P450 requires a redox partner (cytochrome P450 reductase, CPR) for activity, with optimal activity at pH 7.5 and 30°C. Site-directed mutagenesis revealed His374 and Asp276 as essential for oxygen activation and substrate binding. Transcript levels of CYP725A4 increase 25-fold within 24h of jasmonate elicitation, correlating with paclitaxel accumulation [3] [7].
Table 2: Functional Characterization of Key Enzymes in 2'-O-Benzoylpaclitaxel Biosynthesis
Enzyme | Gene ID | Size (aa) | Cofactor | Key Catalytic Residues | Induction (Jasmonate) |
---|---|---|---|---|---|
2′-Hydroxylase | CYP725A4 | 498 | NADPH, O2 | His374, Asp276 | 25-fold ↑ |
N-Benzoyltransferase | NBT | 455 | Benzoyl-CoA | Cys149, Glu167 | 18-fold ↑ |
10β-Hydroxylase | CYP725A2 | 501 | NADPH, O2 | Ser281, Thr390 | 12-fold ↑ |
The NBT and CPR genes are co-regulated by jasmonate-responsive transcription factors (TFs) of the AP2/ERF and MYC families. Promoter analysis of NBT identifies a cis-acting element (GCC-box) bound by TF ERF12. Silencing ERF12 reduces NBT expression by 90% and paclitaxel yield by 75%. Additionally, acyl-CoA availability modulates pathway flux: benzoyl-CoA synthetase (BZS) transcripts increase 8-fold under elicitation, synchronizing benzoyl donor supply with NBT demand. This coordinated regulation ensures efficient 2′-O-benzoylation without cytotoxic intermediate accumulation [9] [1].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2